1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone

Descripción general

Descripción

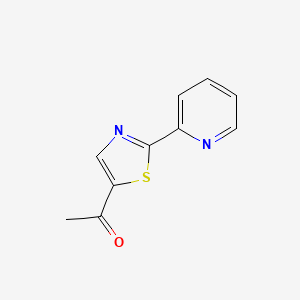

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone is a heterocyclic compound that features a thiazole ring fused with a pyridine ring.

Métodos De Preparación

The synthesis of 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone typically involves the condensation of 2-aminopyridine with a thioamide under specific reaction conditions. One common method includes the use of ethanol as a solvent and triethylamine as a base, which facilitates the formation of the thiazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents leading to the formation of substituted thiazole derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone exhibits notable antimicrobial properties. Studies indicate that compounds with similar structures can inhibit various bacterial strains. The thiazole moiety is known to interact with biological targets such as enzymes and receptors, influencing metabolic pathways and demonstrating potential as an antimicrobial agent .

Anticancer Potential

Research has shown that derivatives of thiazole compounds, including this compound, exhibit cytotoxic effects against cancer cell lines. The compound's ability to interact with kinases and receptors suggests significant therapeutic potential in cancer treatment .

Environmental Applications

The compound is also being investigated for its environmental impact. Studies assess its degradation rate and by-products, providing insights into its environmental footprint. This includes evaluating its half-life in various ecosystems and potential as a biodegradable material .

Agrochemical Applications

This compound is explored for use in agrochemicals, particularly in pest control formulations. Field trials measure its effectiveness in enhancing crop yields while reducing pest populations. The compound's incorporation into formulations has shown promising results in agricultural applications .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains using the disc diffusion method. Results indicated that the compound exhibited significant inhibitory zones compared to control groups, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in cells through specific pathways involving mitochondrial dysfunction. Molecular docking studies further elucidated the binding interactions between the compound and target proteins involved in cancer progression.

Mecanismo De Acción

The mechanism of action of 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone can be compared with other thiazole and pyridine derivatives:

Actividad Biológica

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring fused with a pyridine moiety, which is known to enhance its biological activity through various mechanisms.

Biological Activity Overview

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent antimicrobial properties. The effectiveness is often quantified using Minimum Inhibitory Concentration (MIC) values against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell viability assays, including MTT and apoptosis induction studies.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung carcinoma) | 12.5 | Induction of apoptosis |

| MCF7 (Breast carcinoma) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical cancer) | 10.0 | Inhibition of cell proliferation |

The compound has shown significant cytotoxic effects, with IC50 values indicating its potency in inhibiting cancer cell growth.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Cell Signaling Modulation : It can alter signaling pathways that control cell proliferation and apoptosis.

- Interaction with Nucleic Acids : Studies suggest potential interactions with DNA and RNA, affecting gene expression and cellular functions .

Case Studies

Several studies have highlighted the therapeutic applications of thiazole derivatives:

- Study on Anti-inflammatory Effects : A study utilized carrageenan-induced paw edema models to evaluate the anti-inflammatory effects of thiazole derivatives, including the target compound. Results showed significant reductions in inflammation markers, establishing its potential in treating chronic inflammatory conditions.

- Antitumor Studies : In vitro studies on various cancer cell lines demonstrated that compounds similar to this compound significantly inhibited tumor growth and induced apoptosis, indicating a promising avenue for cancer treatment .

Propiedades

IUPAC Name |

1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-4-2-3-5-11-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSRGSZNLJYPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320641 | |

| Record name | 1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

383147-02-2 | |

| Record name | 1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.